N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is known for its diverse biological activities, and a hydrazide functional group, which can participate in various chemical reactions.
Preparation Methods
The synthesis of N’~2~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and may require a catalyst or acidic conditions to proceed efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthofuran core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include:
2-Naphthol: A precursor for the synthesis of various heterocyclic compounds.
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
Indole derivatives: Widely studied for their pharmacological properties
N’~2~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE stands out due to its unique combination of a naphthofuran core and a hydrazide functional group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-26-19-10-13(6-8-17(19)24)12-22-23-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12,24H,1H3,(H,23,25)/b22-12+ |
InChI Key |
KNBSHLQMTIEHNQ-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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